molecular formula C16H12O3 B12746289 COUMARIN, 4-HYDROXY-3-(p-TOLYL)- CAS No. 73791-19-2

COUMARIN, 4-HYDROXY-3-(p-TOLYL)-

Cat. No.: B12746289
CAS No.: 73791-19-2
M. Wt: 252.26 g/mol
InChI Key: VFOIMQUAPALECW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxy group at the 4th position, a p-tolyl group at the 3rd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with p-tolualdehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The benzopyran core can be reduced to form dihydrobenzopyran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

  • Oxidation yields ketone derivatives.
  • Reduction yields dihydrobenzopyran derivatives.
  • Substitution yields halogenated or alkylated benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Properties

CAS No.

73791-19-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-hydroxy-3-(4-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)19-16(14)18/h2-9,17H,1H3

InChI Key

VFOIMQUAPALECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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